molecular formula C18H14F2N2O2 B4526281 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4526281
M. Wt: 328.3 g/mol
InChI Key: XVVCFJBYXBWUCX-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-fluorobenzyl group at position 2 and a 2-fluoro-4-methoxyphenyl substituent at position 6 of the pyridazinone core. The fluorine and methoxy groups in this compound likely enhance its metabolic stability and binding affinity to biological targets through electronic and steric effects .

Properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-24-13-6-7-14(16(20)10-13)17-8-9-18(23)22(21-17)11-12-4-2-3-5-15(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCFJBYXBWUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of Fluorobenzyl and Fluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl halides and methoxyphenyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Variations at Positions 2 and 6

The biological and physicochemical properties of pyridazinones are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-Fluorobenzyl 2-Fluoro-4-methoxyphenyl 344.30* Under investigation (structural data)
2-Benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one Benzyl Chloro, 4-methoxyphenyl 326.78 Synthetic intermediate
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one H (unsubstituted) 2-Fluoro-4-methoxyphenyl 220.20 Catalogued for screening
2-(4-Bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 4-Bromo-2-fluorobenzyl 4-Methoxyphenyl 387.23 Potential halogenated analog
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one p-Tolyl 3-(Trifluoromethyl)phenyl 344.33 Crystallographically characterized

*Calculated based on molecular formula C₁₈H₁₄F₂N₂O₂.

Key Observations :

  • Halogen Effects : Bromine substitution (e.g., in 2-(4-bromo-2-fluorobenzyl) analogs) may enhance lipophilicity and binding to hydrophobic pockets in target proteins .
  • Trifluoromethyl Groups : The presence of trifluoromethyl groups (e.g., in ) increases electronegativity and may enhance receptor affinity.

Physicochemical and Structural Data

  • Crystallography: The compound 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (MW 344.33 g/mol) crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å, β = 101.534° . This data suggests that bulky substituents like trifluoromethylphenyl groups influence crystal packing.
  • Molecular Weight Trends : Fluorine and methoxy substituents (e.g., in the target compound) generally result in lower molecular weights compared to brominated analogs (e.g., 387.23 g/mol in ), impacting solubility and bioavailability.

Biological Activity

The compound 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2OC_{19}H_{16}F_2N_2O with a molecular weight of approximately 344.34 g/mol. The presence of fluorine and methoxy groups in its structure contributes to its unique biological properties.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties. A study focusing on similar compounds demonstrated that modifications in the pyridazinone structure could enhance their inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4B, which is implicated in inflammatory processes. For instance, a related pyridazinone exhibited an IC50 value of 251 ± 18 nM against PDE4B, indicating significant anti-inflammatory potential .

Antimicrobial Activity

Research has shown that pyridazinones possess antimicrobial properties. A review highlighted various derivatives' effectiveness against bacterial and fungal strains. The structural modifications in the pyridazinone ring can influence the antimicrobial activity, with certain substitutions enhancing efficacy against specific pathogens .

In Vitro Studies

In vitro studies have evaluated the biological activity of related pyridazinones. For example, compounds similar to this compound were tested for their ability to inhibit PDE4B. The results indicated that these compounds could significantly reduce inflammatory cytokine production in cell models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinones. Modifications at various positions on the pyridazinone scaffold can lead to enhanced selectivity and potency against specific biological targets. For instance, the introduction of different substituents at the 4-position has been shown to improve interaction with PDE4B, leading to better inhibition rates .

Data Table: Biological Activities of Pyridazinone Derivatives

Compound NameBiological ActivityIC50 Value (nM)Reference
Compound 4baPDE4B Inhibition251 ± 18
Compound XAntimicrobial ActivityNot Specified
Compound YAnti-inflammatory EffectNot Specified

Case Studies

Several case studies have documented the efficacy of pyridazinone derivatives in preclinical models:

  • Anti-inflammatory Effects : A study demonstrated that a related pyridazinone significantly reduced inflammation in rodent models of arthritis, correlating with decreased levels of pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Another study reported that a series of pyridazinones exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.